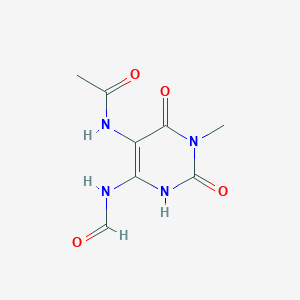

5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル

説明

5-Acetylamino-6-formylamino-3-methyluracil is a significant compound identified as a major metabolite of caffeine in humans. This compound has been isolated and identified through various solvent extraction and chromatographic techniques, with its structure confirmed by UV, NMR, and mass spectral data alongside chemical synthesis. The compound is known for its instability in the presence of dilute bases and/or methanol, leading to the formation of a deformylated compound, 5-acetylamino-6-amino-3-methyluracil (Tang, Grant, & Kalow, 1983).

Synthesis Analysis

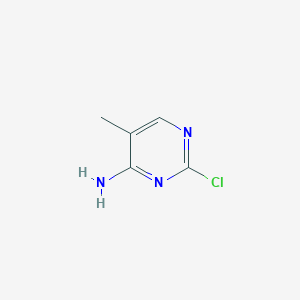

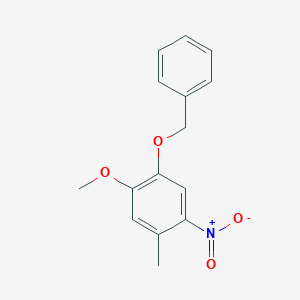

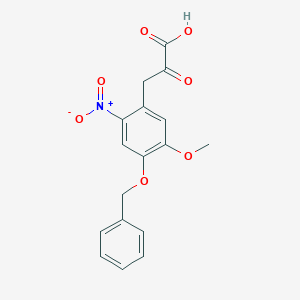

The synthesis of 5-acetylamino-6-formylamino-3-methyluracil (AFMU) has been achieved through simple chemical transformations starting from thiourea and ethyl cyanoacetate. This method provides an accessible route to produce AFMU, required as standard material for qualitative identification and quantitative determination in caffeine metabolism studies (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).

Molecular Structure Analysis

The molecular and crystal structure of related uracil derivatives has been investigated through X-ray diffraction, revealing planar structures and insights into the conformation of amino groups attached to the uracil ring. Such studies provide foundational knowledge for understanding the structural characteristics of 5-acetylamino-6-formylamino-3-methyluracil and its derivatives (Hueso-Ureña, Moreno-Carretero, Low, & Masterton, 1997).

Chemical Reactions and Properties

5-Acetylamino-6-formylamino-3-methyluracil undergoes a spontaneous deformylation reaction in solutions of different pH and in urine, transforming uniquely to 5-acetylamino-6-amino-3-methyluracil. This reaction follows first-order kinetics, with the half-life of AFMU varying significantly across different pH levels, indicating its chemical instability and reactivity under various conditions (Wong, Villeneuve, Tessier, Banerjee, Nedev, Jean-Claude, & Leyland-Jones, 2002).

Physical Properties Analysis

The ultraviolet absorption spectra of AFMU and its deformylation product differ significantly, and the wavelengths of absorption maximum and molar extinction coefficients vary with pH. Such properties are critical for the analytical detection and measurement of these compounds in various studies (Wong et al., 2002).

Chemical Properties Analysis

The chemical stability and reactivity of 5-acetylamino-6-formylamino-3-methyluracil, particularly its deformylation to 5-acetylamino-6-amino-3-methyluracil, play a significant role in its behavior as a metabolite of caffeine. The kinetics of this transformation and the effects of pH on its stability offer insights into its chemical properties and potential applications in metabolic and pharmacokinetic studies (Wong et al., 2002).

科学的研究の応用

ヒト疾患における代謝物

“5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル”は、ヒト疾患に関与する代謝物の1つです。 ある研究では、1,091の血液代謝物に対するゲノムワイド関連研究が行われ、248の遺伝子座における690の代謝物との関連が特定されました .

ヒトN-アセチルトランスフェラーゼ(NAT2)表現型の指標

カフェイン摂取後の尿サンプルにおける“5-アセチルアミノ-6-アミノ-3-メチルウラシル”(AAMU)と1-メチルキサンチン(1X)の比率は、ヒトN-アセチルトランスフェラーゼ(NAT2)表現型を示すために使用できます . この比率は、以前の研究ではLCまたはキャピラリー電気泳動によって決定されています .

ヒトにおけるカフェインの代謝物

“5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル”は、ヒトにおけるカフェインの主要な代謝物です . 希薄な塩基またはメタノール存在下では不安定であり、脱ホルミル化化合物である5-アセチルアミノ-6-アミノ-3-メチルウラシルを生成することがわかりました .

慢性腎臓病(CKD)との関連

メンデルランダム化研究では、合計48の代謝物が、CKDに関連するさまざまな転帰と関連していることがわかりました . “5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル”は具体的には言及されていませんでしたが、ヒトの代謝における役割から、調査対象の代謝物の1つである可能性があります。

潜在的な治療標的

さまざまな代謝プロセスや疾患への関与を考えると、“5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル”は、潜在的に治療標的となる可能性があります。 そのレベルと活性を調節することで、疾患の転帰に影響を与える可能性があります .

疾患リスクのバイオマーカー

さまざまな疾患に関連する代謝物として、“5-アセチルアミノ-6-ホルミルアミノ-3-メチルウラシル”は、潜在的に疾患リスクのバイオマーカーとして役立つ可能性があります。 体内でのそのレベルは、特定の病気を発症する可能性に関する情報を提供する可能性があります

作用機序

Safety and Hazards

The safety data sheet for 5-Acetylamino-6-formylamino-3-methyluracil suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately . The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

特性

IUPAC Name |

N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234663 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

85438-96-6 | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85438-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085438966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQW8YAU3VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

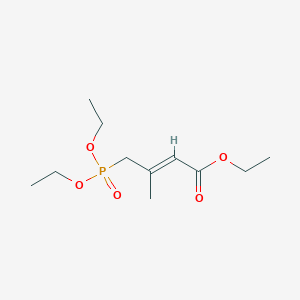

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

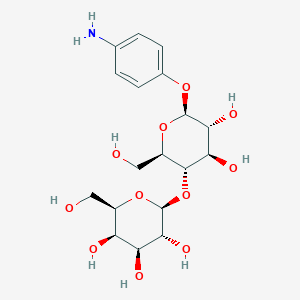

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)